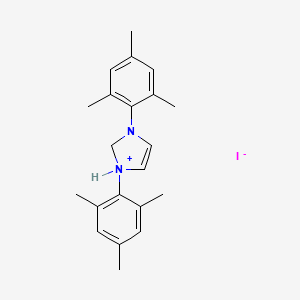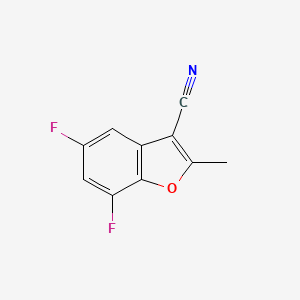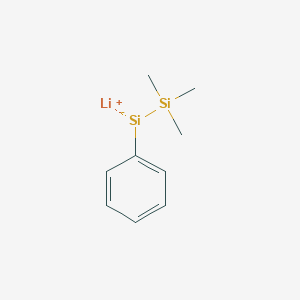
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoate ester linked to a hydroxyphenylbutynyl group, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate typically involves the esterification of 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-4-phenylbut-3-yn-1-yl)benzoate.
Reduction: Formation of Methyl 4-(1-hydroxy-4-phenylbut-3-en-1-yl)benzoate or Methyl 4-(1-hydroxy-4-phenylbutyl)benzoate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar structure but with a different substituent on the butynyl group.
Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate: Contains a double bond instead of a triple bond in the butynyl group.
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate: Features a methyl group on the butynyl chain.
Uniqueness
Methyl 4-(1-hydroxy-4-phenylbut-3-yn-1-yl)benzoate is unique due to the presence of the phenyl group and the triple bond in its structure
Propiedades
Número CAS |
823175-16-2 |
|---|---|
Fórmula molecular |
C18H16O3 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
methyl 4-(1-hydroxy-4-phenylbut-3-ynyl)benzoate |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)16-12-10-15(11-13-16)17(19)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13,17,19H,9H2,1H3 |
Clave InChI |
FYHAVLRZAWXCMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(CC#CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
![1(3H)-Isobenzofuranone, 3-[(benzoyloxy)methyl]-, (3S)-](/img/structure/B14229182.png)
![(4R)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14229189.png)





![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)

![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)

![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
